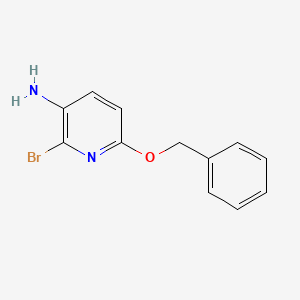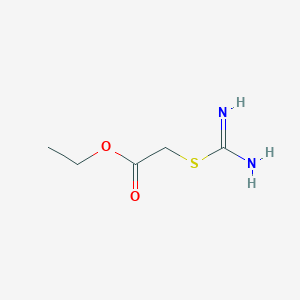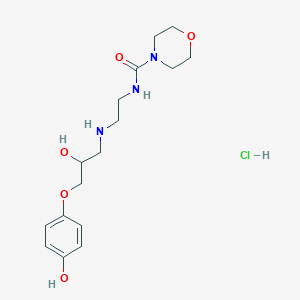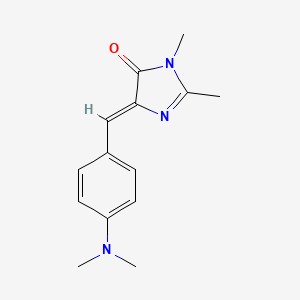
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride: is a chemical compound with the molecular formula C10H13ClFN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride typically involves the fluorination of 1,2,3,4-tetrahydro-2-methylquinoline. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Cyclization: to form the quinoline ring.
Fluorination: of the quinoline derivative.
Quaternization: with methyl chloride to form the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinolinium derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolinium salts.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the tetrahydro and methyl groups, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Does not have the fluorine substitution, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks both the fluorine and tetrahydro groups, resulting in different chemical and biological properties.
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride is unique due to the combination of fluorine substitution and the tetrahydroquinoline structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80518-48-5 |
|---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H |
InChI Key |
UFUBHMKHWBJKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
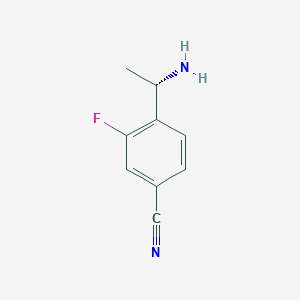
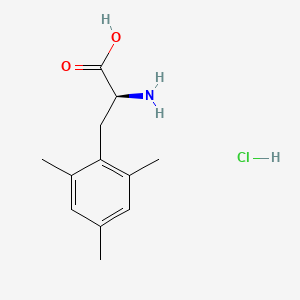
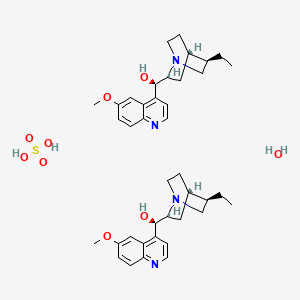
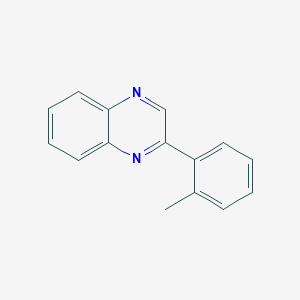

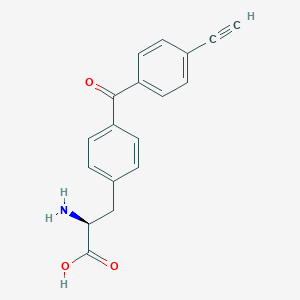

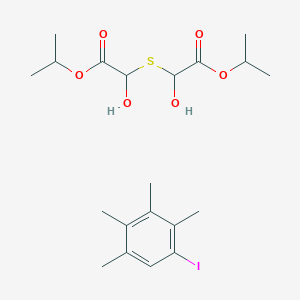
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
